molecular formula C8H14ClF2NO2 B3393318 (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride CAS No. 2250243-69-5

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride

Cat. No.: B3393318
CAS No.: 2250243-69-5
M. Wt: 229.65 g/mol
InChI Key: YLJOKBLTFFPVBF-FYZOBXCZSA-N
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Description

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is a synthetic compound characterized by the presence of a difluorocyclohexyl group attached to an amino acetic acid backbone

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation with high efficiency and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexyl oxides, while substitution reactions can produce a range of amino acid derivatives .

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group can modulate the compound’s binding affinity to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is unique due to its specific difluorocyclohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-5(2-4-8)6(11)7(12)13;/h5-6H,1-4,11H2,(H,12,13);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJOKBLTFFPVBF-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(=O)O)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@H](C(=O)O)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2250243-69-5
Record name Cyclohexaneacetic acid, α-amino-4,4-difluoro-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2250243-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
Reactant of Route 2
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
Reactant of Route 3
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
Reactant of Route 4
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
Reactant of Route 5
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
Reactant of Route 6
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride

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